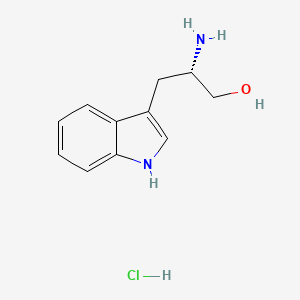
L-tryptophanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-tryptophanol hydrochloride is a derivative of the amino acid tryptophan. It is a compound of significant interest in various fields due to its unique chemical properties and potential applications. The compound is often used in research and industrial applications, particularly in the synthesis of pharmaceuticals and other biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-tryptophanol hydrochloride can be synthesized through several methods. One common approach involves the reduction of L-tryptophan using a reducing agent such as sodium borohydride in the presence of a suitable solvent like methanol. The reaction typically proceeds under mild conditions, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of biocatalysts or microbial fermentation processes. These methods can be more sustainable and cost-effective compared to traditional chemical synthesis. For example, engineered strains of Escherichia coli can be used to produce L-tryptophan, which is then chemically converted to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
L-tryptophanol hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various indole derivatives, amines, and substituted tryptophan analogs .
Applications De Recherche Scientifique
L-tryptophanol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a precursor to neurotransmitters like serotonin.
Medicine: It is investigated for its potential therapeutic effects, including its use as an antidepressant and sleep aid.
Industry: The compound is used in the production of pharmaceuticals and as a feed additive in animal nutrition .
Mécanisme D'action
L-tryptophanol hydrochloride exerts its effects primarily through its role as a precursor to serotonin. In the brain, it is converted to serotonin via the intermediate 5-hydroxytryptophan. This conversion is catalyzed by the enzyme tryptophan hydroxylase. Serotonin is a key neurotransmitter involved in regulating mood, sleep, and appetite .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-tryptophan: The parent amino acid from which L-tryptophanol hydrochloride is derived.
Tryptamine: A simpler amine derivative of tryptophan.
5-hydroxytryptophan: An intermediate in the biosynthesis of serotonin from tryptophan.
Uniqueness
This compound is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to serve as a precursor to serotonin makes it particularly valuable in medical and biological research .
Propriétés
Formule moléculaire |
C11H15ClN2O |
|---|---|
Poids moléculaire |
226.70 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1H-indol-3-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11;/h1-4,6,9,13-14H,5,7,12H2;1H/t9-;/m0./s1 |
Clé InChI |
ODHDLARKJIMIFF-FVGYRXGTSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](CO)N.Cl |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


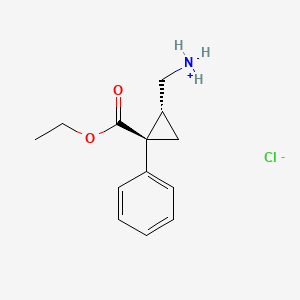

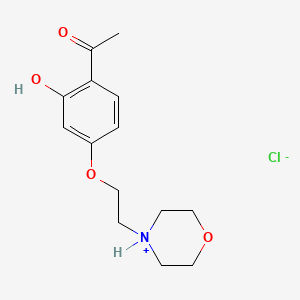
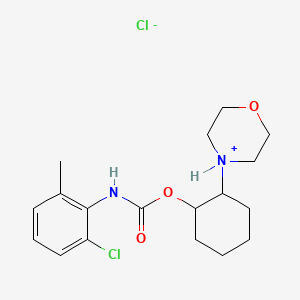

![3-{[1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl}phenol](/img/structure/B15343540.png)
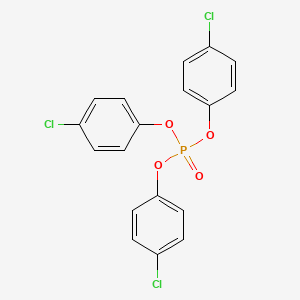
![13h-Indeno[1,2-b]anthracene](/img/structure/B15343558.png)

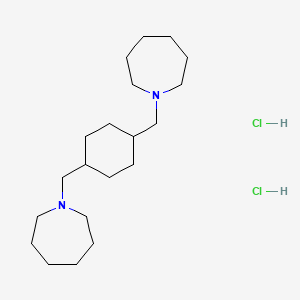
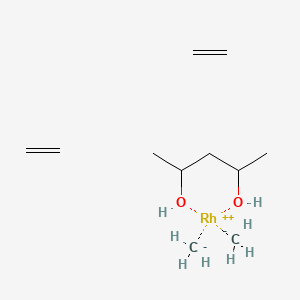
![2-Methoxy-4-(5,6,6-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B15343577.png)


